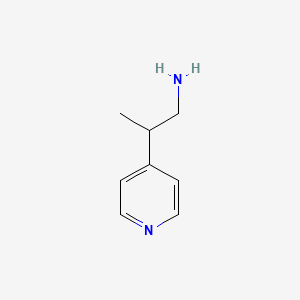

2-(Pyridin-4-yl)propan-1-amin

Übersicht

Beschreibung

2-(Pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted at the 4-position with a propan-1-amine group

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research indicates that 2-(pyridin-4-yl)propan-1-amine exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. Studies have shown that compounds with similar structures can interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro studies have demonstrated that derivatives of 2-(pyridin-4-yl)propan-1-amine can influence receptor activity, providing insight into their potential use as antidepressants or anxiolytics. Further research is needed to elucidate specific mechanisms of action and interaction profiles with other biological molecules.

Material Science

The unique structure of 2-(pyridin-4-yl)propan-1-amine allows for self-assembly into supramolecular structures. This property is being explored for the development of new materials with specific functionalities, such as enhanced conductivity or catalytic properties.

Table 2: Potential Applications in Material Science

| Application Type | Description |

|---|---|

| Supramolecular Chemistry | Formation of organized structures for sensors |

| Catalysis | Development of efficient catalysts for chemical reactions |

| Polymer Science | Use as a monomer in creating novel polymers |

Wirkmechanismus

Target of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might also affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar properties, impacting its bioavailability.

Result of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar effects.

Action Environment

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of 2-(Pyridin-4-yl)propan-1-amine might also be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

2-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence various biochemical processes, including cell proliferation and differentiation.

Cellular Effects

The effects of 2-(Pyridin-4-yl)propan-1-amine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney (HEK-293) cells, 2-(Pyridin-4-yl)propan-1-amine has demonstrated non-toxic properties while influencing cellular activities . This compound can modulate cell function by altering signaling pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, 2-(Pyridin-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β is a prime example of how it can modulate cellular signaling pathways . These interactions can result in the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyridin-4-yl)propan-1-amine remains stable under normal storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(Pyridin-4-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

2-(Pyridin-4-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with VEGFR-2 and PDGF-β can influence metabolic pathways related to cell growth and proliferation . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 2-(Pyridin-4-yl)propan-1-amine within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.

Subcellular Localization

2-(Pyridin-4-yl)propan-1-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with propan-1-amine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-(Pyridin-4-yl)propan-1-amine.

Another method involves the reductive amination of 4-pyridinecarboxaldehyde with propan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol.

Industrial Production Methods

Industrial production of 2-(Pyridin-4-yl)propan-1-amine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines and amides.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)propan-1-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.

2-(Pyridin-3-yl)propan-1-amine: The amine group is at the 3-position of the pyridine ring.

4-(Pyridin-4-yl)butan-1-amine: A longer carbon chain between the pyridine ring and the amine group.

The uniqueness of 2-(Pyridin-4-yl)propan-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

2-(Pyridin-4-yl)propan-1-amine, often encountered in its hydrochloride form, is a compound of significant interest due to its potential biological activities. The compound is characterized by a pyridine ring substituted at the fourth position with a propan-1-amine group, leading to diverse interactions within biological systems. This article delves into the biological activity of 2-(Pyridin-4-yl)propan-1-amine, summarizing key findings from various studies, including antimicrobial properties, enzyme modulation, and potential therapeutic applications.

The molecular formula of 2-(Pyridin-4-yl)propan-1-amine hydrochloride is C₈H₁₂ClN₂, with a molecular weight of approximately 162.64 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in biological assays and applications.

Antimicrobial Properties

Research indicates that 2-(Pyridin-4-yl)propan-1-amine exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that the compound can modulate enzyme activity related to bacterial metabolism, thereby exerting its antimicrobial effects.

Table 1: Antimicrobial Activity of 2-(Pyridin-4-yl)propan-1-amine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Chlamydia trachomatis | Selective inhibition observed |

The mechanism by which 2-(Pyridin-4-yl)propan-1-amine exerts its biological effects involves interaction with various enzymes and receptors. It has been shown to influence cellular processes such as proliferation and apoptosis, suggesting a role in cancer therapy. The compound's structural characteristics allow it to engage in targeted interactions within biological systems, making it a candidate for drug development.

Case Study: Enzyme Modulation

A study focused on the enzyme modulation capabilities of 2-(Pyridin-4-yl)propan-1-amine found that the compound significantly altered the activity of specific metabolic enzymes in vitro. This modulation is crucial for understanding its therapeutic potential and pharmacokinetics .

Pharmacokinetics and Bioavailability

Ongoing research aims to elucidate the pharmacokinetic profile of 2-(Pyridin-4-yl)propan-1-amine. Initial findings suggest that the compound has favorable absorption characteristics and moderate bioavailability when administered in vivo. Further studies are required to optimize its formulation for enhanced therapeutic efficacy .

Structural Comparisons

The unique substitution pattern on the pyridine ring of 2-(Pyridin-4-yl)propan-1-amine distinguishes it from similar compounds. This distinctiveness influences both its biological activity and chemical reactivity.

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-(Pyridin-3-yl)propan-1-amines | Pyridine ring at position 3 | 0.95 |

| (S)-1-(Pyridin-3-yl)propan-1-amines | Chiral center adjacent to pyridine | 0.93 |

| 3-(Pyridin-2-yl)propan-1-amines | Pyridine ring at position 2 | 0.87 |

Eigenschaften

IUPAC Name |

2-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHXDJWAVNKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.